1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

ROCK2 inhibition Kinase selectivity Benzimidazole scaffold

This compound is a ROCK2-selective inhibitor with an IC50 of 3 nM and PKG1 counter-screen (IC50 1,700 nM) confirming initial selectivity. The N-allyl substitution enables further SAR exploration via cross-metathesis. Pre-existing CYP1A2 TDI data (IC50 1,100 nM) reduces DMPK profiling costs. Traceable provenance from BindingDB ensures batch-to-batch consistency and functional QC. Avoid generic analogs; this specific substitution pattern is not interchangeable.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 881431-04-5
Cat. No. B2789377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS881431-04-5
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C
InChIInChI=1S/C15H17N3O/c1-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17(15)2/h3-7,11H,1,8-10H2,2H3
InChIKeyWQXGFUUFMCSDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 881431-04-5): Structural Identity and Procurement-Relevant Classification


1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 881431-04-5, molecular formula C₁₅H₁₇N₃O, molecular weight 255.31 g/mol) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class . The compound features a pyrrolidin-2-one core N-substituted with an allyl group and C-4 substituted with a 1-methyl-1H-benzo[d]imidazol-2-yl moiety. Its SMILES notation is C=CCN1CC(c2nc3ccccc3n2C)CC1=O . This scaffold places it among benzimidazole derivatives, a privileged structure in medicinal chemistry known for diverse kinase inhibition profiles. The specific substitution pattern—particularly the N-allyl group on the pyrrolidinone ring and the N-methyl group on the benzimidazole—defines its molecular recognition properties and distinguishes it from other members of this compound family.

Why Generic Substitution Is Unreliable for 1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Scaffold-Level Differentiation Evidence


Compounds within the pyrrolidin-2-one linked benzimidazole class cannot be assumed interchangeable. Minor structural modifications—particularly at the N-1 position of the pyrrolidinone ring or the N-1 position of the benzimidazole—can profoundly alter kinase selectivity, target engagement, and pharmacokinetic properties. For benzimidazole-based kinase inhibitors, selectivity optimization often involves precise substitution patterns; even N-allyl to N-benzyl substitutions have been shown to redirect target profiles [1]. Without compound-specific bioactivity data, generic substitution risks selecting a molecule with an entirely different target affinity fingerprint, compromising experimental reproducibility and procurement value. The following evidence dimensions, while constrained by limited publicly available primary data for this specific compound, provide the best available guidance for differentiation-based selection.

Quantitative Differentiation Evidence for 1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (881431-04-5): Direct and Inferred Comparator Data


ROCK2 Inhibition Potency: Direct BindingDB Evidence vs. Class Baseline

The compound exhibits potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC₅₀ of 3 nM, as measured in a recombinant enzyme assay [1]. This places it within the high-potency range of ATP-competitive benzimidazole ROCK inhibitors, where the optimized class generally achieves IC₅₀ values <10 nM [2]. However, no head-to-head selectivity data against ROCK1 or other AGC-family kinases are publicly available for this specific compound, so the selectivity window relative to close analogs remains unquantified. The 3 nM ROCK2 IC₅₀ should be interpreted as a class-competitive potency metric, not evidence of superiority over specific named analogs.

ROCK2 inhibition Kinase selectivity Benzimidazole scaffold

CYP1A2 Off-Target Liability: A Procurement-Relevant Safety Filter

In a time-dependent inhibition assay using pooled human liver microsomes, the compound inhibited cytochrome P450 1A2 (CYP1A2) with an IC₅₀ of 1,100 nM (1.1 µM) [1]. This moderate CYP1A2 inhibition is a relevant procurement differentiator: close pyrrolidin-2-one benzimidazole analogs substituted with halogenated phenyl groups at the N-1 position of the pyrrolidinone ring (compounds 22 and 23 in Altamimi et al., 2020) were not profiled against CYP450 isoforms, leaving their off-target potential uncharacterized [2]. The availability of even a single CYP450 data point provides a tangible advantage for users prioritizing metabolic safety profiling in their selection process.

CYP450 inhibition Drug-drug interaction Metabolic stability

cGMP-Dependent Protein Kinase 1 (PKG1) Selectivity Counter-Screen: Mapping the Kinase Selectivity Boundary

The compound was tested against cGMP-dependent protein kinase 1 (PKG1) and showed an IC₅₀ of 1,700 nM (1.7 µM) [1]. This represents a >500-fold selectivity window for ROCK2 (3 nM) over PKG1, a related AGC-family kinase. For comparison, optimized benzimidazole ROCK inhibitors in the literature typically achieve 100- to 1,000-fold selectivity over PKA, another AGC kinase [2]. The 567-fold ROCK2/PKG1 ratio positions this compound within the expected selectivity range for the class but does not constitute a claim of superior selectivity without direct head-to-head data against named analogs.

Kinase selectivity PKG1 AGC kinase family

Structural Differentiation: N-Allyl Substituent as a Key Divergent Feature from Common Analogs

The N-allyl group on the pyrrolidin-2-one ring is a distinguishing structural feature relative to the most commonly reported pyrrolidin-2-one benzimidazole analogs, which predominantly bear N-aryl or N-benzyl substituents . In the Altamimi et al. (2020) series, all eighteen compounds feature an N-(substituted phenyl) pyrrolidin-2-one architecture; none carry an N-allyl group [1]. The allyl substituent introduces distinct conformational flexibility, electronic properties (reduced electron-withdrawing character vs. aryl), and the potential for covalent engagement via the terminal alkene—a feature absent in saturated N-alkyl or N-aryl analogs. While direct comparative bioactivity data are lacking, this structural divergence carries implications for target engagement kinetics and metabolic fate that merit consideration during analog selection.

Structure-activity relationship N-allyl substitution Molecular recognition

Evidence-Based Application Scenarios for 1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (881431-04-5)


ROCK2-Focused Chemical Biology Probe Development

With a confirmed ROCK2 IC₅₀ of 3 nM [1], this compound is suitable as a starting point for ROCK2-selective chemical probe development. The availability of PKG1 counter-screen data (IC₅₀ = 1,700 nM) provides an initial selectivity boundary within the AGC kinase family, reducing the risk of confounding off-target effects in cellular pathway dissection experiments. Researchers should note that ROCK1 selectivity data are not yet available and should be generated as part of any probe characterization campaign.

Kinase Selectivity Panel Expansion and SAR Exploration

The compound's N-allyl substitution represents a structurally distinct entry point for SAR studies exploring the impact of pyrrolidinone N-substitution on kinase selectivity . Compared to the well-studied N-aryl benzimidazole-pyrrolidinones, the allyl group offers unique synthetic versatility (e.g., cross-metathesis, thiol-ene chemistry) for generating focused libraries. The existing ROCK2, PKG1, and CYP1A2 data provide a baseline for evaluating how subsequent structural modifications shift the selectivity and off-target profiles.

In Vitro DMPK Risk Assessment Using Existing CYP450 Data

The measured CYP1A2 time-dependent inhibition IC₅₀ of 1,100 nM [2] provides a concrete data point for DMPK scientists evaluating this compound's suitability for in vivo studies. This pre-existing CYP450 liability data offers a procurement advantage over uncharacterized structural analogs, as it enables go/no-go decisions on further metabolic profiling without the need for de novo CYP450 panel screening. The moderate CYP1A2 signal suggests that co-administration with CYP1A2 substrates (e.g., theophylline, tacrine) should be avoided or carefully monitored in animal studies.

Benzimidazole-Pyrrolidinone Scaffold Benchmarking and Procurement Control

For research groups building internal compound collections of benzimidazole-based kinase inhibitors, this compound can serve as a structurally defined reference standard for the N-allyl, C-4 benzimidazole substitution pattern. Its characterization in BindingDB [1] provides a traceable data provenance that supports batch-to-batch consistency verification. When procuring from multiple vendors, the available bioactivity data enables functional QC: a ROCK2 IC₅₀ significantly deviating from 3 nM would flag potential identity or purity issues.

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